[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol
Description
Properties
IUPAC Name |
[3-(chloromethyl)-1-cyclopropylazetidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-3-8(6-11)4-10(5-8)7-1-2-7/h7,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNXZBCVTCTYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(C2)(CO)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an appropriate chloromethylating agent, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloromethyl group in the compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its azetidine ring structure is of interest due to its presence in various natural products and pharmaceuticals, which exhibit a range of biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing azetidine rings have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of [3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its functional groups and overall structure. The azetidine ring can interact with biological macromolecules, leading to changes in their activity and function. The exact pathways and targets would depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- Ring Strain : The azetidine core in the target compound introduces greater ring strain compared to the 5-membered pyrrolidine in or indoline in . This strain may enhance reactivity or binding affinity in biological systems.
- Substituent Effects : The dual -CH₂Cl and -CH₂OH groups in the target compound create a balance of hydrophilicity and electrophilicity, contrasting with the sulfonyl groups in or the fluorine in .
Physicochemical Properties
Table 2: Property Comparison
*Estimated based on molecular formula.
Key Observations :
- The target compound’s smaller size (~177 g/mol) compared to and compounds may improve membrane permeability.
- The hydrochloride salt in enhances solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability.
Key Observations :
- The sulfonyl groups in compounds correlate with cytotoxic activity, suggesting that substituent size and electronics are critical. The target compound’s -CH₂Cl group may act as a leaving group, enabling covalent interactions akin to alkylating agents.
- BCME’s extreme toxicity underscores the importance of structural context: the azetidine ring and hydroxyl group in the target compound likely mitigate similar risks.
Biological Activity
[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHClNO
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that azetidine derivatives possess antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Azetidine Derivative 1 | 62.5 | E. coli |
| Azetidine Derivative 2 | 78.12 | S. aureus |
Anticancer Activity
The compound has also been studied for its potential anticancer effects. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that this compound may interfere with cancer cell growth through mechanisms that warrant further investigation.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication in cancer cells.
- Cell Cycle Arrest : Evidence suggests that azetidine derivatives can induce cell cycle arrest, leading to apoptosis in malignant cells.
Case Studies
Several case studies highlight the relevance of azetidine derivatives in clinical settings:
-
Study on Antibacterial Properties :
- Conducted by researchers investigating the efficacy of azetidine derivatives against MRSA strains.
- Results indicated a promising reduction in bacterial load, suggesting potential therapeutic applications.
-
Clinical Trials for Anticancer Activity :
- A phase I clinical trial evaluated the safety and efficacy of azetidine-based compounds in patients with advanced solid tumors.
- Preliminary results showed manageable toxicity levels with observable tumor shrinkage in a subset of patients.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing [3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol?
- Methodological Answer : The synthesis should account for the strained azetidine ring and reactive chloromethyl group. A plausible route involves cyclopropane ring formation via transition-metal-catalyzed cross-coupling (e.g., palladium-mediated reactions) to introduce the cyclopropyl moiety . Subsequent functionalization of the azetidine ring with a chloromethyl group may employ nucleophilic substitution under controlled conditions (e.g., using DMF as a polar aprotic solvent). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and GC-MS are critical for verifying structural integrity .
Q. How can the purity and stability of this compound be assessed during storage?
- Methodological Answer : Purity is best determined using HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 210–260 nm. Stability studies under varying temperatures (e.g., 4°C, room temperature) and humidity levels should be conducted, with periodic analysis via FT-IR to detect hydrolysis of the chloromethyl group. Use of inert atmospheres (argon) and desiccants is recommended for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in reactions involving the azetidine ring?
- Methodological Answer : The azetidine ring’s rigidity and cyclopropane’s ring strain influence stereoselectivity. Computational methods (DFT calculations) can model transition states to predict regioselectivity in nucleophilic substitutions. Experimental validation via X-ray crystallography (e.g., single-crystal analysis) and NOESY NMR can confirm spatial arrangements . For example, steric hindrance from the cyclopropyl group may favor axial attack in SN2 reactions .
Q. How does the chloromethyl group impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloromethyl group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies under varying Pd catalyst systems (e.g., Pd(OAc) with SPhos ligand) should track reaction progress. Competitive pathways (e.g., elimination vs. coupling) can be analyzed using Cl NMR to monitor chloride displacement .
Q. What strategies mitigate decomposition during catalytic hydrogenation of related strained heterocycles?
- Methodological Answer : Hydrogenation of strained rings (e.g., azetidine) requires careful catalyst selection. Lindlar catalyst (palladium on calcium carbonate) or supported Pd nanoparticles modified with ligands (e.g., PVP) can reduce over-hydrogenation risks. In situ monitoring via pressure-drop measurements and GC-MS ensures controlled hydrogen uptake .
Analytical and Application-Focused Questions
Q. Which advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential for confirming connectivity in complex derivatives. For chiral centers, chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy provides enantiomeric excess data .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use software like Schrödinger’s QikProp or SwissADME to estimate logP, solubility, and metabolic stability. Molecular docking (e.g., AutoDock Vina) can screen for binding affinity to biological targets (e.g., enzymes with hydrophobic active sites), leveraging the cyclopropane’s lipophilicity .
Safety and Handling Considerations
Q. What safety protocols are critical when handling the chloromethyl functional group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
